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Compound of Interest

5-(Chloromethyl)-2-
Compound Name:
methylpyrimidin-4-amine

Cat. No.: B068334

An In-depth Technical Guide to 5-(Chloromethyl)-2-methylpyrimidin-4-amine

Introduction

5-(Chloromethyl)-2-methylpyrimidin-4-amine is a heterocyclic compound featuring a
pyrimidine core. This structure is a cornerstone in medicinal chemistry due to the diverse
biological activities exhibited by pyrimidine derivatives. The compound is characterized by a
reactive chloromethyl group at the 5-position, a methyl group at the 2-position, and an amine
group at the 4-position. This specific arrangement of functional groups makes it a highly
versatile and valuable building block in the synthesis of complex pharmaceutical agents. It is
commonly handled as a free base and as a hydrochloride salt, the latter of which often exhibits
enhanced solubility in polar solvents, making it more suitable for certain pharmaceutical
applications.[1] This guide provides a comprehensive overview of its chemical properties,
reactivity, applications, and relevant experimental considerations for researchers, scientists,
and drug development professionals.

Core Chemical and Physical Properties

The compound can be referenced by several identifiers and possesses distinct properties,
which differ slightly between its free base form and its more commonly supplied hydrochloride
salt.

5-(Chloromethyl)-2-methylpyrimidin-4-amine (Free Base)
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This table summarizes the properties of the neutral compound.

Property Value Source

5-(chloromethyl)-2-
IUPAC Name o ) [2]
methylpyrimidin-4-amine

CAS Number 189745-28-6 [2]
Molecular Formula CeHsCINs3 [2]
Molecular Weight 157.60 g/mol [2]
Exact Mass 157.0406750 Da [2]
InChl Key AMLLQDUJVUQRGA- o]
UHFFFAOYSA-N
SMILES CC1=NC=C(C(=N1)N)CCI [2]
XLogP3 0.6 (2]
Topological Polar Surface Area  51.8 A2 [2]

5-(Chloromethyl)-2-methylpyrimidin-4-amine
Hydrochloride

This table summarizes the properties of the hydrochloride salt.
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Property

Value

Source

Chemical Name

5-(chloromethyl)-2-
methylpyrimidin-4-

amine,hydrochloride

[3]

CAS Number 70476-08-3 [3]
Molecular Formula CeHoCl2N3 [11[3]
Molecular Weight 194.06 g/mol [11[3]
Exact Mass 193.0173527 Da [3]
Boiling Point 296.4 °C at 760 mmHg [3]
Density 1.29 g/cm3 [3]
Flash Point 133 °C [3]
Refractive Index 1.59 [3]

Reactivity and Chemical Profile

The primary site of reactivity on 5-(chloromethyl)-2-methylpyrimidin-4-amine is the
chloromethyl group. The chlorine atom is a good leaving group, making the adjacent methylene
carbon susceptible to nucleophilic attack. This reactivity is central to its utility as a synthetic
intermediate.[1]

The main types of reactions it can undergo include:

» Nucleophilic Substitution: The chloromethyl group readily reacts with a wide range of
nucleophiles, such as amines (R-NHz), thiols (R-SH), and alkoxides (R-O~), to form new
carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds, respectively. This is the most
common synthetic application of this compound.[1]

o Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic
acid at the 5-position.[1]

e Reduction: The chloromethyl group can be reduced, leading to the formation of the
corresponding alcohol.[1]
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The mechanism of action for its biological activity, particularly when incorporated into larger
molecules, often involves the pyrimidine core interacting with biological targets. The
chloromethyl group itself can form covalent bonds with nucleophilic sites on proteins or nucleic
acids, which can lead to the inhibition of enzyme activity or the disruption of cellular processes.

[1]
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Caption: Chemical reactivity of 5-(chloromethyl)-2-methylpyrimidin-4-amine.

Applications in Research and Drug Development

This compound is a crucial intermediate in the synthesis of various biologically active
molecules. Its pyrimidine scaffold is a common feature in numerous therapeutic agents, and the
reactive chloromethyl group allows for straightforward chemical modification and diversification.

e Antihistamines: It serves as a key intermediate in the synthesis of Rupatadine, a second-
generation antihistamine used for treating allergic rhinitis and urticaria.[1]
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Adenosine Al Receptor Agonists: It is used to create precursors for highly potent agonists of
the Adenosine Al receptor, which are targets for cardiovascular and neurological conditions.

[1]

Anticancer Research: Pyrimidine derivatives synthesized from this compound have
demonstrated significant cytotoxic activity against various cancer cell lines, including human
breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM-13).[1]

Antibacterial Agents: Structurally related compounds have shown promising activity against
various bacterial strains, indicating its potential as a scaffold for new antibacterial drugs.[1]

Anti-inflammatory and Analgesic Agents: Studies on related pyrimidine derivatives have
shown potent analgesic and anti-inflammatory effects, suggesting its utility in developing new
treatments for pain and inflammation.[1]

Antihypertensive Agents: Research indicates that pyrimidine derivatives related to this
compound may have potential as antihypertensive agents, possibly acting as alpha-2-
imidazoline receptor agonists.[1]
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Role in Pharmaceutical Synthesis
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Caption: Workflow of the compound as a key intermediate in drug discovery.

Experimental Protocols

A specific, peer-reviewed protocol for the synthesis of 5-(chloromethyl)-2-methylpyrimidin-4-
amine was not available in the searched literature. However, a representative protocol for the
reaction of a chloromethyl-substituted heterocycle with an amine, which is a key step in its
utilization, can be generalized from similar reported syntheses.
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Representative Protocol: Nucleophilic Substitution with an Amine

This protocol is an illustrative example of how 5-(chloromethyl)-2-methylpyrimidin-4-amine
might be used in a subsequent synthetic step.

o Reagents and Materials:
o 5-(Chloromethyl)-2-methylpyrimidin-4-amine (1.0 eq)
o Target amine/nucleophile (1.1 - 1.5 eq)
o Anhydrous base (e.g., K2COs, EtsN) (2.0 - 3.0 eq)
o Anhydrous solvent (e.g., DMF, Acetonitrile, Isopropanol)

o Reaction vessel, magnetic stirrer, condenser, and inert atmosphere setup (e.g., Nitrogen
or Argon).

e Procedure:

o To a clean, dry reaction vessel under an inert atmosphere, add 5-(chloromethyl)-2-
methylpyrimidin-4-amine and the chosen anhydrous solvent.

o Add the anhydrous base to the mixture and stir for 10-15 minutes at room temperature.
o Add the target amine/nucleophile to the suspension.

o Heat the reaction mixture to a suitable temperature (e.g., 60-90 °C) and monitor the
reaction progress using an appropriate technique (e.g., TLC, LC-MS).

o Once the reaction is complete, cool the mixture to room temperature.
o Quench the reaction by pouring the mixture into cold water.

o Extract the agueous layer with an appropriate organic solvent (e.g., Ethyl Acetate,
Dichloromethane).
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o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Naz2S0a), and filter.

o Concentrate the solvent under reduced pressure to obtain the crude product.

o Purification:

o The crude product can be purified using standard techniques such as column
chromatography on silica gel or recrystallization from a suitable solvent system to yield the
pure substituted product.

Spectroscopic Data

Detailed, experimentally-derived spectroscopic data such as *H NMR, 3C NMR, and IR spectra
for 5-(chloromethyl)-2-methylpyrimidin-4-amine are not readily available in the public
domain literature searched. However, based on its chemical structure, the following
characteristic signals would be expected:

e H NMR:
o Asinglet corresponding to the methyl protons (-CHs) at the 2-position.
o Asinglet for the protons of the chloromethyl group (-CH2ClI) at the 5-position.
o A broad singlet for the amine protons (-NHz) at the 4-position.
o Asinglet for the lone proton on the pyrimidine ring.
e 13C NMR:
o Signals corresponding to the carbon atoms of the pyrimidine ring.
o A signal for the methyl carbon (-CHs).
o Asignal for the chloromethyl carbon (-CH2Cl).
* IR Spectroscopy:

o Stretching vibrations for N-H bonds of the primary amine.
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o Stretching vibrations for C-H bonds (both aromatic and aliphatic).
o Characteristic C=N and C=C stretching vibrations from the pyrimidine ring.

o A C-Cl stretching vibration.

e Mass Spectrometry:

o A molecular ion peak corresponding to its exact mass, showing a characteristic M+2
isotopic pattern due to the presence of chlorine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b068334?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b068334?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

